molecular formula C21H20ClN3O4 B5672391 N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5672391
M. Wt: 413.9 g/mol
InChI Key: AYCRSNNDEWPDHB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-28-18-9-5-15(11-19(18)29-2)17-8-10-21(27)25(24-17)13-20(26)23-12-14-3-6-16(22)7-4-14/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCRSNNDEWPDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the 3,4-dimethoxyphenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 4-chlorobenzyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: This can result in the formation of reduced derivatives, such as amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(3,4-dimethoxybenzyl)sulfamide
  • N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorobenzyl and dimethoxyphenyl groups. This unique structure can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 chlorobenzyl 2 3 3 4 dimethoxyphenyl 6 oxopyridazin 1 6H yl acetamide\text{N 4 chlorobenzyl 2 3 3 4 dimethoxyphenyl 6 oxopyridazin 1 6H yl acetamide}

This compound features a pyridazine ring , which is crucial for its biological activity, alongside a 4-chlorobenzyl moiety and a 3,4-dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action for this compound is primarily linked to its ability to modulate key cellular pathways:

  • Histone Deacetylase Inhibition : Recent studies indicate that related compounds exhibit potent inhibitory activity against human class I histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression .
  • Cell Cycle Arrest and Apoptosis : The compound has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, particularly in myelodysplastic syndrome models. This suggests that it may have therapeutic potential as an anticancer agent .

Anticancer Properties

The anticancer activity of this compound has been assessed in several studies:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects on cancer cell lines such as SKM-1, leading to increased levels of acetyl-histone H3 and P21. These changes are indicative of HDAC inhibition and subsequent tumor suppression mechanisms .
  • In Vivo Studies : In xenograft models, the compound exhibited excellent antitumor activity with a favorable pharmacokinetic profile. It showed better efficacy in models with intact immune systems compared to those with thymus deficiencies .

Neuropharmacological Effects

There is emerging evidence that compounds similar to this compound may also possess neuropharmacological activities:

  • Anticonvulsant Activity : Related benzyl derivatives have demonstrated anticonvulsant properties in animal models, indicating that modifications at the benzyl group can enhance or diminish this activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Model/System Reference
HDAC InhibitionPotentHuman cell lines
Antitumor ActivitySignificantSKM-1 xenograft
Cell Cycle ArrestG1 PhaseCancer cell lines
Anticonvulsant ActivityModerateAnimal models

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Myelodysplastic Syndrome : A study evaluated the efficacy of the compound in SKM-1 cells, demonstrating its ability to induce apoptosis and inhibit tumor growth effectively. The results indicated a promising avenue for treating hematological malignancies .
  • Anticonvulsant Studies : Research involving related compounds showed that alterations in the benzyl group significantly impacted their anticonvulsant efficacy. This suggests that further modifications could lead to new therapeutic agents for epilepsy .

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